![molecular formula C17H20N8OS B2936345 N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 2034357-19-0](/img/structure/B2936345.png)
N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide” is a complex organic molecule. It is related to a class of compounds known as thiadiazole-based covalent triazine frameworks . These frameworks are often used in the detection of primary aromatic amines (PAAs), a class of persistent and highly toxic organic pollutants .
Synthesis Analysis
The synthesis of this compound involves the introduction of an electron-deficient monomer, 4,4′-(benzo[c][1,2,5]thiadiazole-4,7-diyl)dibenzaldehyde (BTDD), into a 2D framework to construct fluorescent ultrathin covalent triazine framework (F-CTF) nanosheets . This process results in a higher fluorescence quantum yield due to the BTDD fragment being well dispersed in the 2D framework .Molecular Structure Analysis
The molecular structure of this compound is complex, involving multiple rings and functional groups. The presence of the benzo[c][1,2,5]thiadiazole (BTZ) motif suggests that it may have interesting optoelectronic and photophysical properties .Chemical Reactions Analysis
The compound’s chemical reactions primarily involve its use as a fluorescent sensor for the detection of PAAs . The F-CTF-3 nanosheet, derived from this compound, shows high sensitivity and selectivity for PAA detection by fluorescence quenching .科学的研究の応用
Corrosion Inhibition
Benzothiazole derivatives, closely related to the query compound, have been studied for their corrosion inhibiting effects on steel in acidic conditions. These compounds show significant inhibition efficiencies, providing a protective layer against corrosion through both physical and chemical adsorption mechanisms. This research highlights the potential of such derivatives in enhancing the durability and lifespan of metal components in corrosive environments (Hu et al., 2016).
Antimicrobial Activity
Various derivatives incorporating thiadiazole, triazine, and benzimidazole moieties have been synthesized and evaluated for their antimicrobial properties. These compounds have demonstrated moderate effects against bacterial and fungal species, suggesting their potential in developing new antimicrobial agents (Abdel‐Aziz et al., 2008).
Heterocyclic Compound Synthesis
The synthesis of heterocyclic compounds incorporating thiadiazole and triazine rings has been a focus of research, aiming to explore their biological activities. These studies involve the creation of novel chemical structures that could serve as the basis for developing new therapeutic agents with potential antibacterial and antifungal activities (Patel et al., 2015).
Insecticidal Properties
Research on synthesizing heterocycles that incorporate a thiadiazole moiety has indicated their effectiveness as insecticidal agents against specific pests, such as the cotton leafworm, Spodoptera littoralis. This application is crucial for agricultural practices, offering a chemical means to control pest populations and protect crops (Fadda et al., 2017).
Anticancer Activity
Compounds with thiadiazolotriazinone structures have been synthesized and assessed for their anticancer properties. These studies aim to identify new chemical entities that could inhibit the growth of cancer cells, contributing to the development of novel anticancer therapies (Tiwari et al., 2017).
作用機序
Target of Action
The primary target of this compound is primary aromatic amines (PAAs) . PAAs are a class of persistent and highly toxic organic pollutants that pose a significant threat to human health and the environment .
Mode of Action
The compound interacts with its targets through a process known as static quenching . This process involves the formation of a ground-state fluorescence-quenched complex due to hydrogen bonding interactions between the compound and PAAs .
Biochemical Pathways
The compound affects the biochemical pathways related to the detection and quantification of PAAs . It shows high sensitivity and selectivity for PAA detection by fluorescence quenching .
Result of Action
The compound’s action results in the detection of PAAs with unprecedented sensitivity and selectivity . It exhibits low detection limits of 11.7 and 1.47 nM toward phenylamine (PA) and p-phenylenediamine (PDA), respectively .
特性
IUPAC Name |
N-[[4-(dimethylamino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]methyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N8OS/c1-24(2)16-19-14(20-17(21-16)25-7-3-4-8-25)10-18-15(26)11-5-6-12-13(9-11)23-27-22-12/h5-6,9H,3-4,7-8,10H2,1-2H3,(H,18,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSBCGHVTQOKNAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCCC2)CNC(=O)C3=CC4=NSN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N8OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2Z)-6-bromo-2-[(4-chloro-2-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2936262.png)
![N-[5-(Hydroxymethyl)-2,4-dimethylphenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2936263.png)

![(3Z)-3-[(4-propan-2-ylphenyl)methylidene]-1H-indol-2-one](/img/no-structure.png)

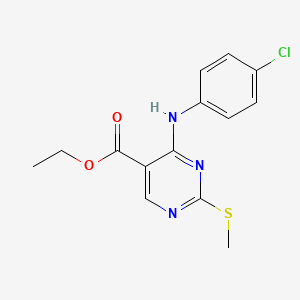
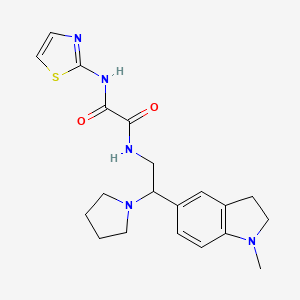
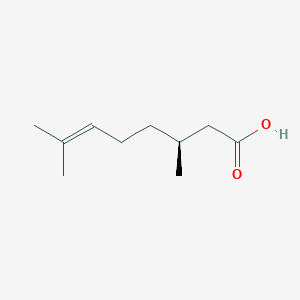
![3-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanoic acid](/img/structure/B2936273.png)
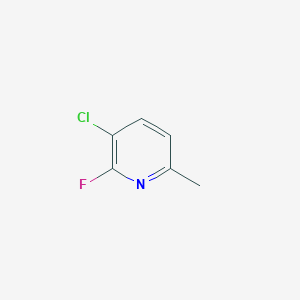
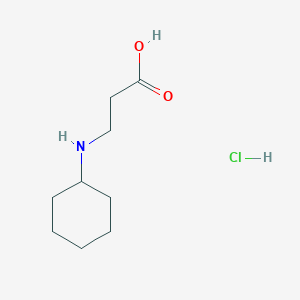
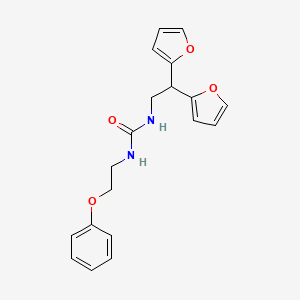
![5-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-N-(2-ethoxyphenyl)-2-fluorobenzamide](/img/structure/B2936280.png)
![methyl 2-[(E)-2-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazinyl]ethenyl]-6-oxo-5-[[3-(trifluoromethyl)benzoyl]amino]pyran-3-carboxylate](/img/structure/B2936282.png)
